4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid
Overview
Scientific Research Applications
Liquid Crystal Research
4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid is identified as an intermediate in the synthesis of liquid crystal materials. Such intermediates are crucial in developing both ferroelectric and antiferroelectric liquid crystals, which have applications in display technologies and other electronic devices (Dou Qing, 2000).
Marine-Derived Fungal Research
This compound is related to phenyl ether derivatives isolated from marine-derived fungi, such as Aspergillus carneus. These derivatives have shown strong antioxidant activities, suggesting potential applications in pharmaceuticals and food preservation (Lan-lan Xu et al., 2017).
Secondary Interaction Analysis
Studies on similar benzoic acids have delved into understanding their secondary interactions, which is vital in drug design and development. The analysis of non-covalent interactions in these compounds helps predict their bioactivity, particularly in designing receptor antagonists (J. Dinesh, 2013).
Supramolecular Chemistry
The compound relates to research in supramolecular chemistry, where non-mesomorphic compounds induce liquid crystal phases through hydrogen-bonding interactions. Such studies are significant for developing new materials with specific optical and electronic properties (M. Naoum et al., 2010).
Serum Albumin Binding Study
Research on phenolic acids, sharing a structural similarity with 4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid, has explored their binding affinities to serum albumin. This is crucial for understanding the biological effects of such compounds, which impacts their therapeutic potential and bioavailability (Sujing Yuan et al., 2019).
properties
IUPAC Name |
4-[(3-phenylmethoxyphenoxy)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-11-9-17(10-12-18)15-25-20-8-4-7-19(13-20)24-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAVNMHSWCFUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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